molecular formula C29H24N2O6 B11399509 Ethyl 4-{[(3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate

Ethyl 4-{[(3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No.: B11399509
M. Wt: 496.5 g/mol
InChI Key: OFJWZRQEYBAVLZ-UHFFFAOYSA-N
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Description

ETHYL 4-{3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE is a complex organic compound featuring benzofuran rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-oxidative properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE involves multiple steps, typically starting with the formation of benzofuran rings. One common method is the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds .

Scientific Research Applications

ETHYL 4-{3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

Molecular Formula

C29H24N2O6

Molecular Weight

496.5 g/mol

IUPAC Name

ethyl 4-[[3-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-1-benzofuran-2-carbonyl]amino]benzoate

InChI

InChI=1S/C29H24N2O6/c1-3-35-29(34)18-9-11-20(12-10-18)30-28(33)27-26(22-6-4-5-7-23(22)37-27)31-25(32)15-19-16-36-24-14-17(2)8-13-21(19)24/h4-14,16H,3,15H2,1-2H3,(H,30,33)(H,31,32)

InChI Key

OFJWZRQEYBAVLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=CC(=C5)C

Origin of Product

United States

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